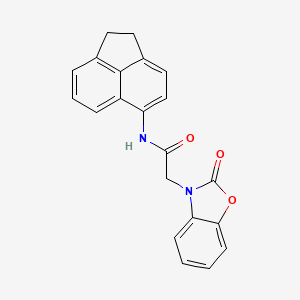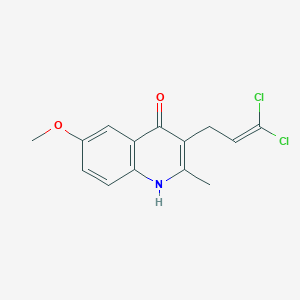
N-(4-ethoxyphenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3-phenylacrylamide (EPAA) is a synthetic compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EPAA is a versatile molecule that exhibits a wide range of biological activities, making it an attractive candidate for further research.
Mechanism of Action
N-(4-ethoxyphenyl)-3-phenylacrylamide exerts its biological effects through a variety of mechanisms. In anti-inflammatory and analgesic studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In anticancer studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The exact mechanism of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in material science applications is still under investigation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit antipyretic effects and to reduce fever in animal models. It has also been shown to exhibit antioxidant and neuroprotective effects in vitro.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-ethoxyphenyl)-3-phenylacrylamide is also stable under a wide range of conditions, making it a useful tool for investigating the effects of various treatments on biological systems. However, N-(4-ethoxyphenyl)-3-phenylacrylamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. N-(4-ethoxyphenyl)-3-phenylacrylamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-3-phenylacrylamide. In medicinal chemistry, further investigation is needed to determine the optimal dosage and administration route for N-(4-ethoxyphenyl)-3-phenylacrylamide in humans. In material science, N-(4-ethoxyphenyl)-3-phenylacrylamide could be further studied as a building block for the synthesis of new organic semiconductors. In addition, the mechanisms of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in different biological systems could be further elucidated to better understand its potential applications. Finally, further studies are needed to investigate the potential toxicity of N-(4-ethoxyphenyl)-3-phenylacrylamide in humans and animals.
Synthesis Methods
N-(4-ethoxyphenyl)-3-phenylacrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction, Suzuki coupling, and Heck reaction. One of the most common methods for synthesizing N-(4-ethoxyphenyl)-3-phenylacrylamide is the Horner-Wadsworth-Emmons reaction, which involves the condensation of ethyl 4-bromo-3-oxobutanoate with 4-ethoxybenzaldehyde in the presence of a base.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. N-(4-ethoxyphenyl)-3-phenylacrylamide has also been studied for its potential use in material science, particularly as a building block for the synthesis of organic semiconductors.
properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,18,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFUMXPVIPANHG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)
![2-benzyl-8-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669216.png)


![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)

![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)

![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
